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Compound of Interest

(R)-(4-Bromophenyl)
Compound Name:
(phenyl)methanamine

cat. No.: B8116889

An In-depth Technical Guide to (R)-(4-
Bromophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of the chiral synthetic intermediate, (R)-(4-Bromophenyl)(phenyl)methanamine.
This document is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry.

Core Properties and Identification

(R)-(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate utilized in the
preparation of various biologically active molecules.[1][2] Notably, it has been employed in the
synthesis of d-opioid receptor ligands and antifungal agents.[1][2]

Physical and Chemical Properties

The physical and chemical properties of (R)-(4-Bromophenyl)(phenyl)methanamine are
summarized in the table below. The compound is typically supplied as a neat oil, indicating a
melting point below ambient temperature.[1][2][3]
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Property Value Source(s)

Molecular Formula C13H12BrN [1103114]

Molecular Weight 262.15 g/mol [3114]

Appearance Neat oll [1112][3]

Purity >95% to 297% [31[4]
Soluble in DMF (10 mg/ml),

Solubility DMSO (10 mg/ml), and [1][2]

Ethanol (10 mg/ml)

Storage Temperature

-20°C

[1](2]

Stability

> 4 years at -20°C

[1](2]

Note: Specific melting and boiling points for the free amine are not readily available in the

literature, which is consistent with its description as a neat oil.

Identifiers

Identifier Value Source(s)

CAS Number 220441-81-6 [1113114]
1R)-1-(4-bromophenyl)-1-

IUPAC Name (1R)-1( p. ¥ N/A
phenylmethanamine
N--INVALID-LINK--

SMILES [1][4]
C2=CC=C(C=C2)Br
INChl=1S/C13H12BrN/c14-12-
8-6-11(7-9-12)13(15)10-4-2-1-

InChl [1]
3-5-10/h1-
9,13H,15H2/t13-/m1/s1
CUGXLVXNFZFUFF-

InChiKey [1]

CYBMUJFWSA-N

Synthesis and Experimental Protocols
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The synthesis of (R)-(4-Bromophenyl)(phenyl)methanamine, as a chiral diarylmethylamine,
can be achieved through various asymmetric synthetic routes. While the specific, detailed
protocol from the primary literature is not publicly available, a representative method based on
the asymmetric reduction of a prochiral imine is presented below. This approach is a common
and effective strategy for preparing enantiomerically enriched amines.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of (R)-(4-
Bromophenyl)(phenyl)methanamine.

Click to download full resolution via product page

Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Reduction of N-(4-
bromobenzylidene)-1-phenylmethanimine

This protocol is a representative example for the synthesis of chiral diarylmethylamines and is
adapted from established methodologies for similar compounds.

Materials:
e N-(4-bromobenzylidene)-1-phenylmethanimine (prochiral imine)

e Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand such as
(R)-BINAP)
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Hydrogen source (e.g., Hz2 gas or a transfer hydrogenation reagent like formic
acid/triethylamine azeotrope)

Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
Standard laboratory glassware for inert atmosphere reactions

Purification setup (e.g., silica gel for column chromatography)

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral catalyst
precursor (e.g., [Rh(NBD)z]BF4) and the chiral ligand (e.g., (R)-BINAP) are dissolved in the
anhydrous, degassed solvent. The solution is stirred to allow for the formation of the active
catalyst complex.

Reaction Setup: The prochiral imine, N-(4-bromobenzylidene)-1-phenylmethanimine, is
dissolved in the same solvent and added to the catalyst solution.

Asymmetric Hydrogenation:

o For Hz gas: The reaction mixture is transferred to a high-pressure reactor. The reactor is
purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).
The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) until
completion, monitored by techniques like TLC or GC.

o For Transfer Hydrogenation: The hydrogen donor (e.g., formic acid/triethylamine
azeotrope) is added to the reaction mixture. The reaction is stirred at a suitable
temperature until the starting material is consumed.

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is
redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild
agueous base (e.g., saturated NaHCOs solution) and brine. The organic layer is dried over
anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

Purification: The crude product is purified by column chromatography on silica gel to afford
the enantiomerically enriched (R)-(4-Bromophenyl)(phenyl)methanamine.
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o Characterization: The final product's identity and purity are confirmed by spectroscopic
methods (NMR, IR, MS), and the enantiomeric excess is determined by chiral HPLC.

Spectroscopic Data (Predicted)

Experimental spectra for (R)-(4-Bromophenyl)(phenyl)methanamine are not readily available
in public databases. The following are predicted key spectral features based on the
compound's structure.

licted : i | |

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Aromatic protons
~7.40-7.20 m 9H
(CsHs and CsHaBr)
Methine proton (-
~5.10 S 1H
CH(NH2)-)
~1.80 brs 2H Amine protons (-NH2)

licted ¢ E in CDCla, 1€ |

Chemical Shift (6, ppm) Assignment

~ 144 Quaternary aromatic carbon (C-Ar)
~ 142 Quaternary aromatic carbon (C-Ar)
~131 Aromatic CH

~ 129 Aromatic CH

~ 128 Aromatic CH

~ 127 Aromatic CH

~121 Quaternary aromatic carbon (C-Br)
~ 58 Methine carbon (-CH(NH-2)-)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b8116889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted IR Spectrum

Wavenumber (cm—?) Functional Group

3380 - 3280 N-H stretch (primary amine)
3100 - 3000 Aromatic C-H stretch

1600, 1490, 1450 Aromatic C=C stretch

~ 1070 C-N stretch

~ 1010 C-Br stretch

Predicted Mass Spectrum (El)

The mass spectrum is expected to show a molecular ion peak [M]* at m/z 261 and 263 with an
approximate 1:1 ratio due to the presence of the bromine isotopes (’°Br and 8!Br). Key
fragmentation patterns would likely involve the loss of the amino group (-NH2) to give a
fragment at m/z 245/247, and the cleavage of the C-C bond between the methine carbon and
one of the aromatic rings.

Stability and Reactivity

(R)-(4-Bromophenyl)(phenyl)methanamine is a stable compound under recommended
storage conditions (-20°C).[1][2] As a primary amine, it is expected to exhibit typical
nucleophilic reactivity at the nitrogen atom. The aromatic rings can undergo electrophilic
substitution, although the amino group is activating and the bromo group is deactivating. The
benzylic C-N bond can be susceptible to cleavage under certain conditions.

Applications in Research and Development

The primary utility of (R)-(4-Bromophenyl)(phenyl)methanamine lies in its role as a chiral
building block in the synthesis of more complex molecules, particularly in the pharmaceutical
industry. Its bifunctional nature (amine and bromophenyl group) allows for diverse synthetic
transformations. As mentioned, it has been instrumental in developing &-opioid receptor ligands
and antifungal agents.[1][2]

Disclaimer: This document is intended for informational purposes for qualified professionals.
The experimental protocols are representative and should be adapted and optimized for
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specific laboratory conditions. All chemical handling should be performed in accordance with
appropriate safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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